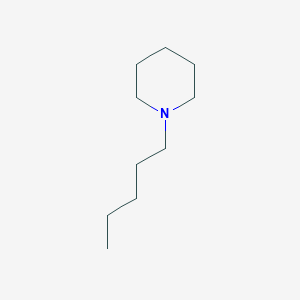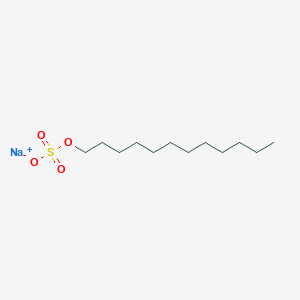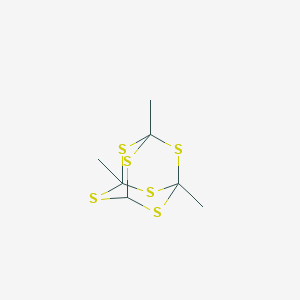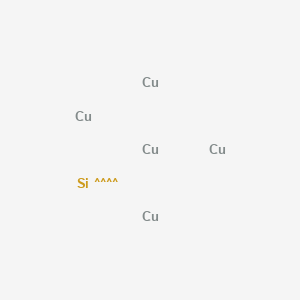
Copper silicide (Cu5Si)
Descripción general
Descripción
Synthesis Analysis
The synthesis of copper silicide involves the reaction between copper and silicon under specific conditions. While the search did not yield direct results on the synthesis of Cu5Si, methods similar to those for synthesizing copper oxides and sulfides can offer insights. For instance, biological approaches have been explored for the green synthesis of copper oxide nanoparticles, indicating a trend towards environmentally friendly processes (H. N. Cuong et al., 2021)[https://consensus.app/papers/frontiers-plant-extract-mediated-biosynthesis-copper-cuong/db6d4e002bd55564b27a88151fce2921/?utm_source=chatgpt]. This could suggest that similar methodologies might be adaptable for Cu5Si synthesis, focusing on cost-effectiveness and minimal environmental impact.
Molecular Structure Analysis
The molecular structure of Cu5Si determines its unique chemical and physical properties. However, specific details on the molecular structure of Cu5Si from the search results are scarce. Generally, the structure of copper silicides can significantly influence their electrical conductivity and stability, making them valuable in semiconductor technology.
Chemical Reactions and Properties
Copper silicides, including Cu5Si, are known for their stability and resistance to oxidation compared to pure copper. This stability is crucial for applications in harsh environments, such as in microelectronics (E. Cariati et al., 2016)[https://consensus.app/papers/materials-intriguing-optoelectronic-properties-cariati/bc518584af295e8aa146ef5bc1fca54c/?utm_source=chatgpt]. The compound's ability to form stable layers on silicon substrates is fundamental to its use in electronic devices.
Physical Properties Analysis
The physical properties of Cu5Si, such as high thermal conductivity and a distinct melting point, are essential for its applications in thermal management systems and electronic packaging. While the search did not provide specific data on Cu5Si, the properties of copper-based nanoparticles, like high adsorption capacity and catalytic activity, hint at the potential physical characteristics of Cu5Si (Joshua O. Ighalo et al., 2021)[https://consensus.app/papers/nanoparticles-water-treatment-review-advances-ighalo/d108662b67245de1919ff852a83907c4/?utm_source=chatgpt].
Aplicaciones Científicas De Investigación
Nanorod Growth : A method for growing horizontally aligned Cu5Si polycrystalline nanorods via chemical vapor deposition is reported. These nanorods, with an oxygen-rich shell, have potential applications in nanoelectronics and nanofabrication (Wu et al., 2008).
Oxidation Protection : Cu5Si formation by the reaction of silane with sputtered copper films offers significant oxidation protection for copper up to 550°C. This characteristic is beneficial for protecting electronic components (Hymes et al., 1992).
Electronic Devices and Catalysts : Studies on Cu3Si/Si nanowire heterostructures highlight their potential application in electronic devices and as catalysts. The dynamic diffusion of copper atoms in the growth process and the formation mechanism are characterized (Chiu et al., 2013).
Passivation Layers in Multilevel Interconnects : Research on copper silicide as a passivation layer in copper-based multilevel interconnects demonstrates its utility in ultralarge scale integration. Copper silicide's thermal stability plays a crucial role in electronic manufacturing processes (Hymes et al., 1998).
Catalysis of Silicon Oxidation : Cu3Si catalyzes room temperature oxidation of silicon, leading to the formation of a thick SiO2 layer. This process has implications for semiconductor technology and materials science (Stolt et al., 1991).
Carbon Nanotube Growth : Copper silicide nanobeams have been used as catalysts for carbon nanotube synthesis. This novel approach can enhance the accuracy and reliability of nanoelectromechanical systems (Parajuli et al., 2007).
Analysis in Silicon Solar Cell Material : In the context of silicon solar cells, copper silicide has been identified as the primary copper phase, affecting the material's performance. This study offers insights into the interaction of copper with silicon in solar cell materials (Buonassisi et al., 2005).
Copper Silicide Nanowires in Batteries : Cu15Si4 nanowires have been used as hosts for amorphous Si deposition, creating high-capacity lithium-ion battery anodes. This demonstrates the potential of copper silicide in energy storage applications (Stokes et al., 2019).
Diffusion in Cu-Au-Si Multilayers : Studies on copper-rich silicides in Cu/Au/Si multilayers provide insights into the atomic diffusion at the interface, relevant for the development of semiconductor devices (Iaiche et al., 2005).
Interactions with Silicon : Research on the interaction of copper with cavities in silicon has implications for metal-impurity gettering in Si devices. This study provides a quantitative characterization of copper's binding in silicon (Myers & Follstaedt, 1996).
Safety And Hazards
Copper silicide (Cu5Si) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Copper silicide films can be used to passivate the copper-based chips . They can also be used in High-Temperature Structural Ceramics, Ceramic Matrix Composites (CMCs), Ultra-high-temperature ceramics (UHTCs), and ceramic composites . Copper silicides are considered as materials promising for a number of technical applications and, therefore, attract attention of researchers .
Propiedades
InChI |
InChI=1S/5Cu.Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZTWRXHHZRLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Cu].[Cu].[Cu].[Cu].[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper silicide (Cu5Si) | |
CAS RN |
12159-07-8 | |
| Record name | Copper silicide (Cu5Si) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacopper silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



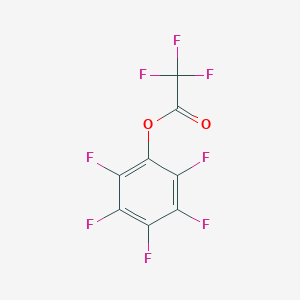
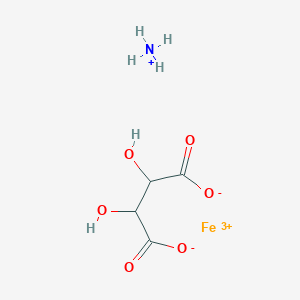
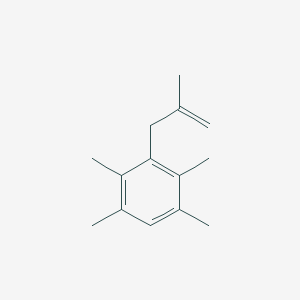
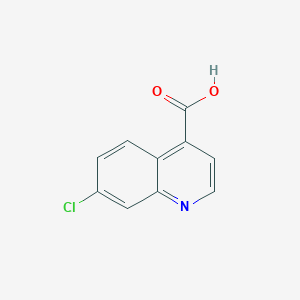
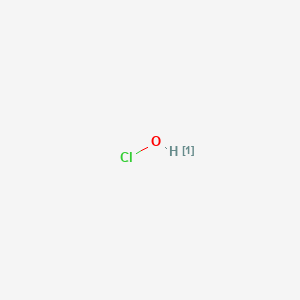
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
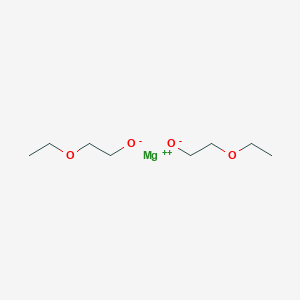
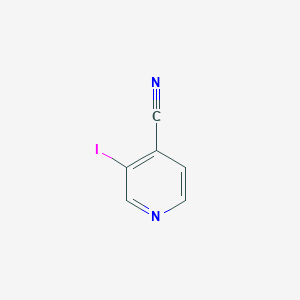
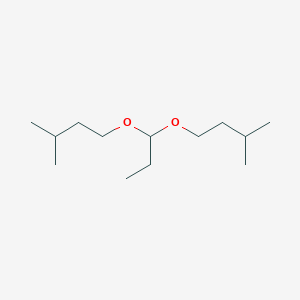
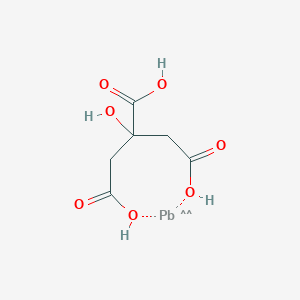
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
